molecular formula C16H23NO4S B2940448 methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate CAS No. 1110863-38-1

methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate

Cat. No.: B2940448
CAS No.: 1110863-38-1
M. Wt: 325.42
InChI Key: SYRYYTGNRJDCJH-UHFFFAOYSA-N
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Description

The compound “methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate” is a complex organic molecule. It contains a heptanoate group, which is a seven-carbon chain with a carboxylic acid that has been esterified with a methyl group. It also contains a phenylethenyl group, which is a phenyl ring attached to an ethene (a carbon-carbon double bond). This group is further modified with a sulfonylamino group, which contains sulfur and nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heptanoate ester, the creation of the phenylethenyl group, and the introduction of the sulfonylamino group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The heptanoate part of the molecule would likely provide some flexibility to the molecule due to the long carbon chain, while the phenylethenyl group would add rigidity. The sulfonylamino group could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ester could potentially be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. The carbon-carbon double bond in the phenylethenyl group could potentially participate in addition reactions. The sulfonylamino group might also exhibit unique reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar sulfonylamino and ester groups could increase its solubility in polar solvents. The long carbon chain could contribute to lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Anellation Method for Transformation into Benzo[a]heptalenes : Dimethyl heptalene-4,5-dicarboxylates treated with lithiated N,N-dialkylamino methyl sulfones or methyl phenyl sulfone and BuLi in THF yield 3-[(N,N-dialkylamino)sulfonyl]- or 3-(phenylsulfonyl)benzo[a]heptalene-2,4-diols. This process includes a Michael addition reaction and a cyclization process, crucial for the benzo[a]heptalene formation (Abou‐Hadeed & Hansen, 1997).

  • Hydrodeoxygenation on Sulphided Catalysts : The hydrodeoxygenation of methyl heptanoate on sulphided NiMo/γ-Al2O3 and CoMo/γ-Al2O3 catalysts involves the formation of C7 and C6 hydrocarbons, with intermediates including alcohols, aldehyde, carboxylic acid, and ethers (Şenol, Ryymin, Viljava, & Krause, 2007).

Pharmaceutical Research

  • Synthesis of Antiandrogens : 3-(substituted thio)-2-hydroxypropionanilides and corresponding sulfones and sulfoxides demonstrate antiandrogen activity. The methyl series were found to be pure antagonists, leading to the discovery of potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Organic Chemistry and Reaction Mechanisms

  • Radical Reactions of Tricycloheptane : Methyland aryl phenylethynyl sulfones add to hydrocarbons in the tricycloheptane series, forming adducts with a sulfonyl group and a phenylethynyl residue. This demonstrates the potential for specific radical reactions in complex organic compounds (Vasin, Korovin, Kildeev, & Razin, 2016).

Environmental and Material Science

  • Electrochemical Evaluation as Corrosion Inhibitors : Sulfonohydrazide derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic media, demonstrating the effectiveness of these compounds in preventing corrosion and their potential application in material science (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).

Biomedical Research

  • S-Adenosylmethionine Studies : S-adenosylmethionine, a biological sulfonium compound, is used as a major biological methyl donor in various metabolic reactions. Understanding its role can aid in the development of biomedical applications (Fontecave, Atta, & Mulliez, 2004).

Properties

IUPAC Name

methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-21-16(18)11-7-2-3-8-13-17-22(19,20)14-12-15-9-5-4-6-10-15/h4-6,9-10,12,14,17H,2-3,7-8,11,13H2,1H3/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRYYTGNRJDCJH-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCNS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCCNS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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